molecular formula C19H13ClN2O2S B15042036 4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B15042036
M. Wt: 368.8 g/mol
InChI Key: UENUYCQLRVTPKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . Reaction conditions can vary widely but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated hydrocarbon .

Mechanism of Action

The mechanism of action of 4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrazoles and related heterocyclic compounds, such as:

Uniqueness

What sets 4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the 4-chlorophenyl group may enhance its binding affinity to certain molecular targets, while the thieno[2,3-c]pyrazole core provides a stable and versatile scaffold for further modifications .

Properties

Molecular Formula

C19H13ClN2O2S

Molecular Weight

368.8 g/mol

IUPAC Name

(4-chlorophenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C19H13ClN2O2S/c1-12-16-11-17(19(23)24-15-9-7-13(20)8-10-15)25-18(16)22(21-12)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

UENUYCQLRVTPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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